![molecular formula C9H11NO2S B3020984 Ethyl 2-cyclopropylthiazole-4-carboxylate CAS No. 135207-08-8](/img/structure/B3020984.png)
Ethyl 2-cyclopropylthiazole-4-carboxylate
Overview
Description
Ethyl 2-cyclopropylthiazole-4-carboxylate is a chemical compound with the CAS Number: 135207-08-8. It has a molecular weight of 197.26 and its IUPAC name is ethyl 2-cyclopropylthiazole-4-carboxylate . It is stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyclopropylthiazole-4-carboxylate is1S/C9H11NO2S/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Ethyl 2-cyclopropylthiazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 197.26 . Its boiling point is 295.1±13.0 C at 760 mmHg .Scientific Research Applications
- Antimicrobial Agents : Ethyl 2-cyclopropylthiazole-4-carboxylate derivatives have shown promising antimicrobial activity against bacteria, fungi, and other pathogens. Researchers explore their potential as novel antibiotics or antifungal agents .
- Anti-Inflammatory Properties : Investigations into the anti-inflammatory effects of this compound could lead to the development of new drugs for inflammatory diseases .
- Pesticides and Herbicides : Ethyl 2-cyclopropylthiazole-4-carboxylate derivatives may exhibit pesticidal or herbicidal properties. Researchers study their efficacy in controlling pests and weeds in agriculture .
- Electroluminescent Materials : The carbazole family, including derivatives like ethyl 2-cyclopropylthiazole-4-carboxylate, is under investigation for blue electroluminescence applications. These materials could find use in organic light-emitting diodes (OLEDs) and displays .
- Enzyme Inhibitors : Researchers explore whether this compound can inhibit specific enzymes involved in disease pathways. Such inhibitors could have therapeutic implications for various conditions .
- Thiazole Derivatives : Thiazole compounds often contribute to the aroma and flavor of foods, beverages, and perfumes. Ethyl 2-cyclopropylthiazole-4-carboxylate may have interesting sensory properties .
- Building Blocks : Chemists use this compound as a building block in synthetic routes to create more complex molecules. Its unique cyclopropylthiazole moiety can serve as a starting point for diverse chemical transformations .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Flavor and Fragrance Industry
Organic Synthesis and Methodology
Safety And Hazards
The safety information for Ethyl 2-cyclopropylthiazole-4-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDQEYZOBSGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209925 | |
Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylthiazole-4-carboxylate | |
CAS RN |
135207-08-8 | |
Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135207-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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